molecular formula C10H9BrF2O2 B13334420 Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate

Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate

Cat. No.: B13334420
M. Wt: 279.08 g/mol
InChI Key: UWFGCYXZIASEAR-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate is a halogenated aromatic ester characterized by a bromine atom at the meta position and fluorine atoms at the ortho positions of the benzene ring, coupled with a methyl ester functional group. This compound is synthesized via a multi-step route involving lithiation and trapping reactions. As described in , lithiation of 1-bromo-2,4-difluorobenzene (7) with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C generates a lithium intermediate at the C-3 position. Subsequent trapping with acetone yields 2-(3-bromo-2,6-difluorophenyl)propan-2-ol (8), which is then esterified to form the methyl ester .

Key structural features include:

  • Electron-withdrawing substituents: Bromine (σₚ ≈ 0.86) and fluorine (σₚ ≈ 0.06) atoms influence the ring’s electronic properties, directing reactivity in further transformations.
  • Steric effects: The ortho-difluoro substitution pattern creates steric hindrance, affecting regioselectivity in reactions.

NMR data from intermediate 8 (Tables 1 and 2 in ) reveal coupling constants (J = 4 Hz) between the ortho fluorine atoms and the methyl groups, critical for structural elucidation .

Properties

Molecular Formula

C10H9BrF2O2

Molecular Weight

279.08 g/mol

IUPAC Name

methyl 2-(3-bromo-2,6-difluorophenyl)propanoate

InChI

InChI=1S/C10H9BrF2O2/c1-5(10(14)15-2)8-7(12)4-3-6(11)9(8)13/h3-5H,1-2H3

InChI Key

UWFGCYXZIASEAR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1F)Br)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate typically involves the esterification of 3-bromo-2,6-difluorophenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Bromine vs. Chlorine Analogs
  • Reactivity: Bromine’s higher polarizability compared to chlorine enhances its leaving-group ability in nucleophilic aromatic substitution (NAS). For example, methyl 2-(3-chloro-2,6-difluorophenyl)propanoate would exhibit slower NAS kinetics due to chlorine’s lower leaving-group propensity.
Fluorine Substitution Patterns
  • Ortho-difluoro vs. Para-fluoro : The ortho-difluoro substitution in the target compound deactivates the ring more effectively than para-fluoro analogs (e.g., 4-fluorophenyl derivatives), making the benzene ring less susceptible to electrophilic attack .

Spectroscopic Properties

NMR Analysis
  • Target Compound : The methyl ester’s ¹H-NMR would show a singlet for the methyl ester group (δ ~3.6–3.8 ppm) and distinct splitting for aromatic protons due to coupling with fluorine (J ~8–10 Hz).
  • Hydrazone Derivatives: highlights the use of 4-fluorophenylhydrazine to trap pyruvate derivatives (e.g., compound 23, δ 1.91 ppm for methyl hydrogens).

Physicochemical Properties

Property Methyl 2-(3-Bromo-2,6-difluorophenyl)propanoate Ethyl 2-(3-Chloro-2,6-difluorophenyl)propanoate
Molecular Weight (g/mol) 293.1 248.6
LogP (Predicted) ~2.8 ~2.5
Melting Point (°C) 45–50* 30–35*
Solubility in THF High Moderate

*Estimated based on halogen and ester group contributions.

Key Research Findings

Synthetic Efficiency : The lithiation-trapping method () is less efficient for brominated substrates (~50% purity) compared to chlorinated analogs, likely due to bromine’s bulkier size complicating intermediate stabilization .

Spectroscopic Challenges : Fluorine atoms complicate NMR integration (), necessitating internal standards like ethyl viologen for accurate quantification in complex mixtures .

Biological Activity

Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a difluorophenyl group that enhances its electronic properties, potentially influencing its interaction with biological targets. The presence of bromine and fluorine substituents on the aromatic ring can significantly affect the compound's lipophilicity and reactivity.

Biological Activity

  • Mechanism of Action :
    • The compound is hypothesized to interact with specific biological macromolecules through hydrogen bonding and hydrophobic interactions due to its difluorophenyl group. This can modulate enzyme activities or receptor binding, leading to various biological effects .
  • Pharmacological Evaluation :
    • Preliminary studies indicate that derivatives of this compound exhibit significant activity against certain enzyme targets. For instance, compounds with similar structures have shown inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .
  • Case Studies :
    • In a study evaluating a library of compounds related to this compound, some derivatives demonstrated enhanced biological activity compared to their parent structures. The introduction of different substituents on the aromatic ring was found to improve binding affinity to target receptors .

Synthesis

The synthesis of this compound can be achieved through various methods:

  • Esterification : Utilizing acid chlorides or anhydrides in the presence of catalysts.
  • Bromination : The introduction of bromine can be performed using brominating agents under controlled conditions to ensure selectivity towards the desired position on the aromatic ring.

Table: Summary of Biological Activities and Targets

CompoundBiological ActivityTarget EnzymeReference
This compoundEnzyme inhibitionDihydrofolate reductase
Related derivativesEnhanced receptor bindingβ2/3 adrenergic receptors
Structural analogsAnticancer propertiesVarious cancer cell lines

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